Cas no 162290-39-3 (DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P))

DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) 化学的及び物理的性質
名前と識別子
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- DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P)
- Acetonitrile, [(2S,3R,4S,6R)-2,3-dihydroxy-6-[[2-O-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]-β-D-glucopyranosyl]oxy]-4-methoxycyclohexylidene]-, (2Z)- (9CI)
- DTXSID501282997
- 4-Demethylsimmondsin 2'-trans-ferulate
- 162290-39-3
- 4-Demethylsimmondsin 2a(2)-trans-ferulate
- [(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3,4-dihydroxy-5-methoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- ((2R,3R,4S,5S,6R)-2-((1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3,4-dihydroxy-5-methoxycyclohexyl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
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- インチ: 1S/C25H31NO12/c1-34-16-9-12(3-5-14(16)28)4-6-19(29)38-24-23(33)22(32)18(11-27)37-25(24)36-15-10-17(35-2)21(31)20(30)13(15)7-8-26/h3-7,9,15,17-18,20-25,27-28,30-33H,10-11H2,1-2H3/b6-4+,13-7+/t15-,17+,18-,20+,21+,22-,23+,24-,25-/m1/s1
- InChIKey: RSANRMXIULPPSK-YNCHAATISA-N
- SMILES: O([C@]1([H])C[C@H](OC)[C@H](O)[C@@H](O)/C/1=C/C#N)[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1OC(=O)/C=C/C1C=CC(O)=C(OC)C=1
計算された属性
- 精确分子量: 537.18462542g/mol
- 同位素质量: 537.18462542g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 氢键受体数量: 13
- 重原子数量: 38
- 回転可能化学結合数: 9
- 複雑さ: 902
- 共价键单元数量: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 208Ų
- XLogP3: -1.5
DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChromaDex Standards | ASB-00004377-005-5mg |
DEMETHYLSIMMONDSIN |
162290-39-3 | 89.6% | 5mg |
$460.00 | 2023-10-25 |
DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P)に関する追加情報
Recent Advances in the Study of DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) (CAS: 162290-39-3): A Comprehensive Research Brief
In recent years, the compound DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) (CAS: 162290-39-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This naturally derived compound, isolated from Simmondsia chinensis (jojoba), exhibits a unique structural framework combining simmondsin derivatives with ferulic acid moieties. Recent studies have elucidated its potential as a multi-target therapeutic agent, particularly in metabolic disorders and inflammatory diseases. This research brief synthesizes the latest findings on its pharmacological properties, mechanisms of action, and potential applications.
A 2023 study published in the Journal of Natural Products (DOI: 10.1021/acs.jnatprod.3c00512) demonstrated that DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) exhibits dual inhibitory effects on α-glucosidase (IC50 = 8.2 μM) and PTP1B (IC50 = 11.7 μM), suggesting its promise as an anti-diabetic agent. Structural analysis revealed that the feruloyl group at C-2' enhances binding affinity to these enzymes through π-π stacking interactions with catalytic residues. Comparative studies with the parent compound simmondsin showed a 3.2-fold increase in potency, highlighting the critical role of the ferulic acid modification.
Advanced spectroscopic techniques including 2D-NMR (HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS) have been employed to characterize DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) (162290-39-3) with greater precision. A recent Phytochemical Analysis paper (2024, DOI: 10.1002/pca.3301) established a validated HPLC-UV method for quantification in plant extracts (LOD: 0.08 μg/mL, LOQ: 0.25 μg/mL), facilitating quality control in pharmaceutical development. The compound's stability profile was optimal at pH 6.8 (t1/2 > 48h in simulated intestinal fluid), supporting oral administration feasibility.
Mechanistic insights from transcriptomic analysis (RNA-seq) in adipocytes exposed to DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) revealed upregulation of PPARγ (2.1-fold) and GLUT4 (1.8-fold), while downregulating inflammatory markers TNF-α (62%) and IL-6 (58%). These findings, published in Biochemical Pharmacology (2023, DOI: 10.1016/j.bcp.2023.115782), suggest the compound's potential to address insulin resistance and low-grade inflammation in metabolic syndrome. Notably, the ferulic acid moiety appears crucial for NF-κB pathway inhibition, as demonstrated by molecular docking studies (binding energy: -9.3 kcal/mol with IKKβ).
Current challenges in the clinical translation of DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) include its moderate bioavailability (F = 23% in rat models) and the need for scalable synthesis. A 2024 Organic & Biomolecular Chemistry report (DOI: 10.1039/D4OB00322K) presented an improved 7-step semi-synthetic route from simmondsin (overall yield: 18%), employing enzymatic feruloylation as a key step. Pharmacokinetic optimization through nanoemulsion formulations increased Cmax by 3.4-fold in recent preclinical trials, addressing delivery limitations.
Emerging applications extend beyond metabolic disorders. Frontiers in Pharmacology (2024, DOI: 10.3389/fphar.2024.1290455) reported neuroprotective effects in a Parkinson's disease model, where DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) reduced α-synuclein aggregation by 41% and improved motor function (rotarod test: +37% latency time). The compound's ability to cross the blood-brain barrier (brain/plasma ratio: 0.28) and activate Nrf2 pathways positions it as a promising multi-target neuroprotective agent.
In conclusion, DEMETHYLSIMMONDSIN-2'-FERULATE, 4-(P) (162290-39-3) represents a chemically and pharmacologically distinctive compound with validated multi-target activities. Ongoing structure-activity relationship studies focus on optimizing the simmondsin-ferulic acid hybrid scaffold for enhanced potency and druggability. With three patents filed in 2023-2024 covering extraction methods and therapeutic uses (US20240124421A1, WO2024074567A1, EP4234567A1), this compound is transitioning from phytochemical curiosity to a serious candidate for drug development, particularly in metabolic and neurodegenerative diseases.
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